Cas no 77-92-9 (Citric acid)

Citric acid (C₆H₈O₇) is a weak organic acid widely used in industrial, food, and pharmaceutical applications due to its versatile properties. It functions as a natural preservative, pH adjuster, and chelating agent, effectively binding metal ions to enhance stability in formulations. Its high solubility in water and biodegradability make it an environmentally friendly choice for cleaning agents and detergents. In food production, citric acid acts as a flavor enhancer and antioxidant, extending shelf life while maintaining product quality. Pharmaceutical grades are employed as excipients to improve drug solubility and bioavailability. Its multifunctional nature, combined with regulatory approval for global use, ensures broad applicability across sectors.
Citric acid structure
Citric acid structure
Product Name:Citric acid
CAS No:77-92-9
MF:C6H8O7
MW:192.123522758484
MDL:MFCD00011669
CID:34096
PubChem ID:24864122
Update Time:2025-07-16

Citric acid Chemical and Physical Properties

Names and Identifiers

    • Citric acid
    • 2-Hydroxy-1,2,3-propanetricarboxylic acid
    • Citric acid, anhydrous, USP Grade 1,2,3-Propanetricarboxylic acid, 2 hydroxy-citric acid, anhydrous, USP Grade
    • Citric acid anhydrous
    • Citric acid anhydride
    • Bromophos-meth
    • 2-Hydroxypropane-1,2,3-tricarboxylic acid
    • Citrate
    • Citrate Standard for IC
    • CITRIC ACID(RG)
    • Anhydrous Citric Acid
    • 3'-hydroxy-3-biphenylcarboxylic acid
    • 3-hydroxy-3-carboxy-pentanedioic acid
    • 3'-hydroxybiphenyl-3-carboxylic acid
    • Citric acid, for Molecular biology, anhydrous, Rnase and Protease free
    • 2-Hydroxytricarballylic acid
    • Citric acid, anhydrous
    • Citro
    • Citretten
    • Aciletten
    • Chemfill
    • Hydrocerol A
    • 1,2,3-Propanetricarboxylic acid, 2-hydroxy-
    • Kyselina citronova
    • Caswell No. 221C
    • F 0001 (polycarboxylic acid)
    • 3-Carboxy-3-hydroxypentane-1,5-dioic acid
    • 2-Hydroxypropanetricarboxylic acid
    • beta-Hydroxytricarballylic acid
    • FEMA Number 2306
    • K-Lyte
    • Citric acid monohydrate
    • CITRATE ANION
    • SMR000471840
    • E330
    • 2-hydroxy-1,2,3-propanetricarboxylic acid, ion(3-)
    • 2-hydroxy-1,2,3-propanetricarboxylate(3-)
    • 2-hydroxytricarballylate
    • 2-hydroxy-1,2,3-propanetricarboxylate
    • citric acid tetraanion
    • MLSMR
    • 2-oxido-1,2,3-propanetricarboxylate
    • Citronensaeure
    • MLS001066346
    • 316 pickling passivation
    • 304 passivation
    • 303 passivation
    • pickling passivation
    • 303F passivation
    • passivation
    • Anhydrous citrate
    • 8F5D336A-442D-434A-9FB0-E400FF74E343
    • BRD-K76792669-001-08-1
    • cid_311
    • 2-Hydroxy-1,3-propanetricarboxylic acid
    • Citric Acid, anhydrous granular, A.C.S.
    • NCGC00090954-04
    • 1,2,3-Propanetricarboxylio acid, 2-hydroxy-
    • Citric acid, analytical standard
    • Citric acid, certified reference material, TraceCERT(R)
    • Citric Acid, anhydrous, granular
    • BETA-HYDROXY-TRICARBOXYLIC ACID
    • Citric acid, anhydrous (USP)
    • NCGC00090954-01
    • DTXSID3020332
    • ANHYDROUS CITRIC ACID (MART.)
    • AE-562/40806920
    • MFCD00011669
    • Citronensaure
    • ANHYDROUS CITRIC ACID COMPONENT OF CLENPIQ
    • Q159683
    • K-Lyte (Salt/Mix)
    • acido citrico
    • Citralite
    • NS00007335
    • FEMA No. 2306
    • CITRIC ACID [WHO-DD]
    • ANHYDROUS CITRIC ACID (USP MONOGRAPH)
    • NCIStruc2_000099
    • AI3-06286
    • NCI60_022579
    • Citric acid anhydrous (JAN)
    • Citric Acid, anhydrous, fine granular
    • CHEBI:30769
    • D00037
    • 2-hydroxypropane-1,2,3-tricarboxylicacid
    • Citric acid, Anhydrous, Pharmaceutical Secondary Standard; Certified Reference Material
    • Citraclean
    • CHEMBL1261
    • Citric Acid,(S)
    • NCGC00090954-06
    • CITRIC ACID (CONSTITUENT OF GARCINIA CAMBOGIA AND GARCINIA INDICA)
    • CITRIC ACID (CONSTITUENT OF CRANBERRY LIQUID PREPARATION)
    • Citric acid,anhydrous
    • Citric acid, meets USP testing specifications, anhydrous
    • Citricum acidum
    • BP-31028
    • USEPA/OPP Pesticide Code: 21801
    • CCRIS 3292
    • Acidum citricum monohydrate
    • B1650
    • NCIOpen2_004062
    • F2191-0222
    • 79586-22-4
    • Citric acid, anhydrous [USP:JAN]
    • BDBM14672
    • STK286098
    • Citric acid monoglyceride
    • Kyselina citronova [Czech]
    • Acidum citricum
    • NSC30279
    • K-Lyte DS (Salt/Mix)
    • KBio3_002740
    • 1,2,3-Tricarboxy-2-hydroxypropane
    • K-Lyte/Cl (Salt/Mix)
    • STR12052
    • Kyselina 2-hydroxy-1,2,3-propantrikarbonova [Czech]
    • UNII-XF417D3PSL
    • NCGC00090954-03
    • 2-hydroxy-1,2,3-propanetricarboxyic acid
    • HSDB 911
    • XF417D3PSL
    • anhydrous, ACS reagent, inverted exclamation markY99.5%
    • DB04272
    • NSC759606
    • Citric acid, anhydrous, European Pharmacopoeia (EP) Reference Standard
    • Pharmakon1600-01300013
    • Suby G
    • s5761
    • Citric Acid, anhydrous powder, A.C.S.
    • Citric acid, Electrophoresis Grade
    • Spectrum3_001850
    • Citric acid, anhydrous, cell culture tested, plant cell culture tested
    • Oprea1_502996
    • SBI-0206765.P001
    • EINECS 201-069-1
    • CITRICUM ACIDUM [HPUS]
    • Citraclean (Salt/Mix)
    • HMS2268B04
    • 2-Hydroxy-1,2,3-propanetricarboxylic Acid, Anhydrous
    • E 330
    • DTXCID50332
    • ANHYDROUS CITRIC ACID [II]
    • ANHYDROUS CITRIC ACID [USP MONOGRAPH]
    • NSC 626579
    • SBI-0206765.0002
    • J-520099
    • HMS1787N01
    • 1,2,3-Propanetricarboxylic acid, 2-hydroxy- (9CI)
    • Citric acid (8CI)
    • 2c4v
    • ANHYDROUS CITRIC ACID [JAN]
    • Tox21_113436
    • EN300-16683
    • HY-N1428
    • 3-Carboxy-3-hydroxypentane-1,5-dioate
    • ANHYDROUS CITRIC ACID [MART.]
    • citric-acid
    • C1949
    • EC 201-069-1
    • CITRIC ACID, ANHYDROUS [EP IMPURITY]
    • Citric acid, ACS reagent, >=99.5%
    • Ubiquitin
    • CITRIC ACID [FHFI]
    • CITRIC ACID,ANHYDROUS [VANDF]
    • CLENPIQ COMPONENT ANHYDROUS CITRIC ACID
    • WLN: QV1XQVQ1VQ
    • NSC-30279
    • CITRIC ACID, ANHYDROUS (USP IMPURITY)
    • NSC-626579
    • Citric acid, meets analytical specification of Ph. Eur., BP, USP, E330, anhydrous, 99.5-100.5% (based on anhydrous substance)
    • NCIOpen2_004502
    • Citric acid, United States Pharmacopeia (USP) Reference Standard
    • 4nrm
    • G91031
    • Citrate standard for IC, 1000 mg/L, analytical standard
    • 1o4l
    • Citric acid [USAN:JAN]
    • CS-6965
    • K-Lyte DS
    • C00158
    • ANHYDROUS CITRIC ACID (II)
    • 2-hydroxy-1,2,3-propane-tricarboxylic acid
    • NCGC00254055-01
    • 2-Hydroxy-1,2,3-propane tricarboxylic acid
    • CITRIC ACID (CONSTITUENT OF CRANBERRY LIQUID PREPARATION) [DSC]
    • CITRIC ACID (CONSTITUENT OF GARCINIA CAMBOGIA AND GARCINIA INDICA) [DSC]
    • DA-72240
    • GTPL2478
    • NSC-112226
    • NCIStruc1_000057
    • NCGC00090954-05
    • Uro-trainer
    • C6H8O7
    • Anhydrous citric acid (JP18)
    • Citric acid, >=99.5%, FCC, FG
    • CITRIC ACID, ANHYDROUS (EP IMPURITY)
    • CITRIC ACID, ANHYDROUS [USP IMPURITY]
    • CITRIC ACID [HSDB]
    • beta-Hydroxytricarballylate
    • BBL002530
    • EPA Pesticide Chemical Code 021801
    • Tox21_202405
    • BSPBio_003240
    • BRN 0782061
    • NCGC00090954-02
    • CITRIC ACID, ANHYDROUS [WHO-IP]
    • 1,2,3-PROPANETRICARBOXYLIC ACID,2-HYDROXY (CITRIC ACID)
    • ACIDUM CITRICUM [WHO-IP LATIN]
    • Citric Acid Anhydrous; 2-Hydroxypropane-1,2,3-tricarboxylic acid
    • CITRIC ACID [MI]
    • 1rq2
    • 4o61
    • AKOS000119911
    • 4-03-00-01272 (Beilstein Handbook Reference)
    • Tox21_300124
    • Kyselina 2-hydroxy-1,2,3-propantrikarbonova
    • NCGC00259954-01
    • 1,3-Propanetricarboxylic acid, 2-hydroxy-
    • NSC626579
    • Citric Acid, anhydrous, USP
    • bmse000076
    • NSC 30279
    • 2bo4
    • Citric acid, LR, anhydrous, >=99%
    • Citric acid, anhydrous, free-flowing, Redi-Dri(TM), ACS reagent, >=99.5%
    • 4aci
    • citr
    • CAS-77-92-9
    • .beta.-Hydroxytricarballylic acid
    • 134367-01-4
    • 1i2s
    • InChI=1/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12
    • 4to8
    • HOC(CH2COOH)2COOH
    • Citric acid, p.a., 99.5%
    • H3cit
    • 2fwp
    • FC02313
    • 141633-96-7
    • 1y4a
    • Citric acid, Vetec(TM) reagent grade, 99%
    • 201-069-1
    • 2fw6
    • 77-92-9
    • Citric acid, BioUltra, anhydrous, >=99.5% (T)
    • Citric acid, 99%
    • Citric acid, SAJ first grade, >=99.5%
    • cit
    • citrate(3-)
    • cit(3-)
    • MDL: MFCD00011669
    • Inchi: 1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
    • InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-N
    • SMILES: OC(CC(C(=O)O)(CC(=O)O)O)=O
    • BRN: 782061

Computed Properties

  • Exact Mass: 192.02700
  • Monoisotopic Mass: 192.027003
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 192.12
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.7
  • Topological Polar Surface Area: 132

Experimental Properties

  • Color/Form: Powder
  • Density: 1.542
  • Melting Point: 153-159 °C (lit.)
  • Boiling Point: 248.08°C (rough estimate)
  • Flash Point: 100 ºC
  • Refractive Index: 1.493~1.509
  • PH: 1.0-2.0 (25℃, 1M in H2O)
  • Solubility: H2O: 1 M at 20 °C, clear, colorless
  • Water Partition Coefficient: 750 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with bases, strong oxidizing agents, reducing agents, metal nitrates.
  • PSA: 132.13000
  • LogP: -1.24850
  • Odor: Odorless
  • Refractive Index: INDEX OF REFRACTION: 1.493, 1.498, 1.509 @ 20 °C /CITRIC ACID HYDRATE/
  • Vapor Pressure: 1.66e-08 mmHg
  • Merck: 2326
  • Sensitiveness: Hygroscopic
  • FEMA: 2306 | CITRIC ACID
  • pka: 3.14(at 20℃)
  • Solubility: Soluble in water and ethanol, soluble in ether.

Citric acid Security Information

  • Symbol: GHS05
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H315,H318
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:UN 1789 8/PG 3
  • WGK Germany:1
  • Hazard Category Code: 36
  • Safety Instruction: S26-S39-S37/39-S24/25-S36/37/39-S45
  • FLUKA BRAND F CODES:9
  • RTECS:GE7350000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39
  • TSCA:Yes
  • Toxicity:LD50 in mice, rats (mmol/kg): 5.0, 4.6 i.p. (Gruber, Halbeisen)
  • Explosive Limit:8%, 65°F
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Citric acid Customs Data

  • HS CODE:2918140000
  • Customs Data:

    China Customs Code:

    2918140000

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Citric acid Production Method

Production Method 1

Reaction Conditions
1.1S:H2O, 7 h, 60°C
1.2R:CoCl2, S:EtOH, 3 h, rt
Reference
A Pd/Cu-Free magnetic cobalt catalyst for C-N cross coupling reactions: synthesis of abemaciclib and fedratinib
By Khorsandi, Zahra et al, Green Chemistry, 2021, 23(14), 5222-5229

Production Method 2

Reaction Conditions
1.1S:H2O, 48 h, 30°C
Reference
Genetic and bioprocess engineering to improve squalene production in Yarrowia lipolytica
By Liu, Huan et al, Bioresource Technology, 2020, 317, 123991

Production Method 3

Reaction Conditions
1.1R:CaCl2, R:R:NaHCO3, R:K2HPO4, R:NaCl, R:MgSO4, R:NaH2PO4, S:H2O, 12 h, 37°C, pH 7.0
Reference
Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodology
By Jaramillo, L. et al, Revista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667

Production Method 4

Reaction Conditions
1.1R:NH4Cl, R:Disodium carbonate, S:H2O, 192 h, 28°C, pH 4.0
Reference
Valorization of Crude Glycerol into Citric Acid and Malic Acid by Yarrowia lipolytica
By Qian, Xiujuan et al, Industrial & Engineering Chemistry Research, 2020, 59(39), 17165-17172

Production Method 5

Reaction Conditions
1.1S:H2O, 96 h, 30°C, pH 5
Reference
pH selectively regulates citric acid and lipid production in Yarrowia lipolytica W29 during nitrogen-limited growth on glucose
By Zhang, Shuyan et al, Journal of Biotechnology, 2019, 290, 10-15

Production Method 6

Reaction Conditions
1.1S:H2O, 12 d, 31°C, pH 1.7
Reference
Novel method of citric acid production by Aspergillus niger NCIM-715 exposed to 6'-hydroxy-7'-ethoxybergamottin
By Kumar, Jai Prakash and Singh, S. P., Journal Chemtracks, 2016, 18(1), 43-46

Production Method 7

Reaction Conditions
1.1R:K2HPO4, R:(NH4)2SO4, R:CaCl2, R:R:R:KH2PO4, R:NiCl2 •6H2O, R:R:ZnCl2, R:R:FeSO4, R:R:CuCl2 •2H2O, R:KCl, R:Na2SO4, R:NH4Cl, S:H2O, 15 min, 121°C, pH 7
Reference
The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026
By Laura, Mitrea et al, Renewable Energy, 2020, 153, 1418-1427

Production Method 8

Reaction Conditions
1.1R:Oxone, C:125825-47-0, C:25014-41-9, C:Poly-4-vinylpyridine, S:H2O, rt, pH 7
Reference
High-Valent Iron-Oxo Complexes as Dominant Species to Eliminate Pharmaceuticals and Chloride-Containing Intermediates by the Activation of Peroxymonosulfate Under Visible Irradiation
By Zhu, Zhexin et al, Catalysis Letters, 2020, 150(5), 1355-1367

Production Method 9

Reaction Conditions
1.1S:DMF, 70°C; 4 h, 100°C
2.1R:Zn(OAc)2, R:Et3N, S:DMF, 8 h, 120°C
Reference
Dynamic ionic crosslinking, graft polyethylene glycol-based polymeric phase change materials networks with ultrahigh latent heat efficiency and recycling ability
By Lei, Yuan et al, Polymer, 2023, 280, 126069

Production Method 10

Reaction Conditions
1.1R:O2, R:NaOH, S:H2O, 28°C, pH 5-6
Reference
Fine-tuning mitochondrial activity in Yarrowia lipolytica for citrate overproduction
By da Veiga Moreira, Jorgelindo et al, Scientific Reports, 2021, 11(1), 878

Production Method 11

Reaction Conditions
1.1R:O2, C:9032-08-0, S:H2O, 35°C
Reference
Fine regulation of the starch liquefaction process and its application in the production of citric acid
By Wang, Baoshi et al, International Journal of Biological Macromolecules, 2020, 164, 2092-2099

Production Method 12

Reaction Conditions
1.1R:NaOH, S:H2O, 168 h, 28°C, pH 5.5
Reference
Significant enhancement of citric acid production by Yarrowia lipolytica immobilized in bacterial cellulose-based carrier
By Zywicka, Anna et al, Journal of Biotechnology, 2020, 321, 13-22

Production Method 13

Reaction Conditions
1.1R:KOH, S:H2O, 12 h, 28°C, pH 5-6; 192 h, 28°C
Reference
Screening various Yarrowia lipolytica strains for citric acid production
By Carsanba, Erdem et al, Yeast, 2019, 36(5), 319-327

Production Method 14

Reaction Conditions
1.1R:Ti(OPr-i)4, R:LiNO3, S:EtOH, rt; 3 h, 50°C; 3 h, 50°C
Reference
Molecular Design Strategy for Ordered Mesoporous Stoichiometric Metal Oxide
By Wang, Changyao et al, Angewandte Chemie, 2019, 58(44), 15863-15868

Production Method 15

Reaction Conditions
1.1R:Sb
Reference
Use of spectral methods for studying the structure of antimony(III) complexes
By Kulikova, D. I., Vestnik Kazanskogo Tekhnologicheskogo Universiteta, 2017, 20(7), 29-31

Production Method 16

Reaction Conditions
1.1R:Cu2+, R:R:NaCl, S:H2O, 168 h, pH 6.5
Reference
Erythritol production by Yarrowia lipolytica mutant strain M53 generated through atmospheric and room temperature plasma mutagenesis
By Liu, Xiaoyan et al, Food Science and Biotechnology, 2017, 26(4), 979-986

Production Method 17

Reaction Conditions
1.17 d, pH 3
Reference
Aseptic production of citric and isocitric acid from crude glycerol by genetically modified Yarrowia lipolytica
By Rzechonek, Dorota A. et al, Bioresource Technology, 2019, 271, 340-344

Production Method 18

Reaction Conditions
1.1S:H2O, 72 h, rt
Reference
Continuous citric acid production in repeated-fed batch fermentation by Aspergillus niger immobilized on a new porous foam
By Yu, Bin et al, Journal of Biotechnology, 2018, 276-277, 1-9

Production Method 19

Reaction Conditions
1.1R:H2SO4, R:O2, S:H2O, 0.5 h, reflux; cooled
1.2S:H2O, 12 h, rt, neutralized
1.3S:H2O, 6 d, 303K, pH 6.5
Reference
Optimization studies on biosynthesis of citric acid by one-factor-at-a-time
By Kola, Anand Kishore et al, Chemistry & Chemical Technology, 2018, 12(4), 511-518

Production Method 20

Reaction Conditions
1.1R:Ce(SO4)2, 295.15K
1.2R:NaOH, S:H2O
Reference
Relative Kinetic Stability of Cerium(IV) Complexes with Some Organic Compounds of the Aliphatic Series
By Voskresenskaya, O. O. and Skorik, N. A., Russian Journal of General Chemistry, 2020, 90(3), 434-443

Production Method 21

Reaction Conditions
1.1 Solvents: Water
Reference
The possible role of hydrothermal vents in chemical evolution: Succinic acid radiolysis and thermolysis
Cruz-Castaneda, J.; Colin-Garcia, M.; Negron-Mendoza, A., AIP Conference Proceedings, 2014, 1607(1), 104-110

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  168 h, pH 5.5, 28 °C
Reference
Significant enhancement of citric acid production by Yarrowia lipolytica immobilized in bacterial cellulose-based carrier
Zywicka, Anna; Junka, Adam; Ciecholewska-Jusko, Daria; Migdal, Pawel; Czajkowska, Joanna; et al, Journal of Biotechnology, 2020, 321, 13-22

Citric acid Raw materials

Citric acid Preparation Products

Citric acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:77-92-9)Citric acid
Order Number:sfd22004
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Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:77-92-9)Citric acid
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Amadis Chemical Company Limited
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(CAS:77-92-9)Citric acid
Order Number:A1205096
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Quantity:25kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:41
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Email:sales@amadischem.com
Shanghai Jinhuan Chemical CO., LTD.
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Audited Supplier Audited Supplier
(CAS:77-92-9)Citric acid
Order Number:JH041
Stock Status:in Stock
Quantity:25kg
Purity:98.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated
Email:17464331@qq.com

Citric acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Citric acid

Citric Acid (77-92-9) in Biopharmaceutical Applications: Key Roles and Innovations

Citric acid (CAS 77-92-9) is a versatile organic compound widely utilized in the biopharmaceutical industry due to its biocompatibility, chelating properties, and role as a pH stabilizer. As a tricarboxylic acid, it is integral to the Krebs cycle, making it a focal point in metabolic research and drug formulation. Recent studies highlight its application in drug delivery systems, where it enhances the solubility of poorly water-soluble APIs (Active Pharmaceutical Ingredients). For instance, citric acid-modified nanoparticles have shown promise in targeted cancer therapies, improving drug bioavailability while minimizing side effects. Additionally, its antioxidant properties are leveraged in preservative formulations for biologics, aligning with the growing demand for stable, long-lasting therapeutics.

77-92-9 Citric Acid in Drug Safety and Efficacy Research

The safety profile of citric acid (77-92-9) has been extensively validated, making it a preferred excipient in FDA-approved formulations. Researchers emphasize its role in reducing nephrotoxicity in contrast media and chemotherapy drugs, addressing a critical concern in patient care. In effervescent tablets, citric acid acts as a disintegrant, accelerating drug release and improving patient compliance. Moreover, its synergy with metal ions (e.g., calcium citrate) is exploited in osteoporosis treatments, showcasing its multifunctionality. With the rise of personalized medicine, citric acid's adaptability in adjusting drug pharmacokinetics is under scrutiny, particularly for pediatric and geriatric populations.

Citric Acid (77-92-9) as a Green Chemistry Solution in Pharma

Sustainability trends in the pharmaceutical sector have propelled citric acid (77-92-9) into the spotlight as a green alternative to synthetic additives. Derived from microbial fermentation, it aligns with eco-friendly manufacturing practices, reducing the carbon footprint of drug production. Its biodegradability and low toxicity make it ideal for biodegradable implants and controlled-release systems, meeting regulatory demands for environmentally conscious products. Furthermore, citric acid's role in metal chelation minimizes heavy metal contamination in APIs, a priority for quality-conscious manufacturers. As the industry shifts toward circular economy models, citric acid's renewable sourcing and multifunctionality position it as a cornerstone of sustainable pharma innovation.

Emerging research explores citric acid's (77-92-9) potential in mRNA vaccine stabilization and gene therapy vectors, capitalizing on its buffering capacity and low immunogenicity. With the global focus on pandemic preparedness, its use in lyophilized vaccine formulations ensures thermal stability—a critical factor for distribution in resource-limited settings. Additionally, citric acid-based hydrogels are being tested for tissue engineering, offering scaffolds for regenerative medicine. The compound's ability to modulate immune responses (e.g., reducing cytokine storms) is another frontier, potentially revolutionizing treatments for autoimmune diseases. As AI-driven drug discovery accelerates, citric acid's molecular interactions are being modeled to design smarter, more efficient therapeutics.

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(CAS:77-92-9)Citric acid
sfd22004
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:77-92-9)Citric acid
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Purity:99%/99%/99%
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